Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)

5-Chloro-2-nitropyridin-3-ol structure
5-Chloro-2-nitropyridin-3-ol structure
Product Name:5-Chloro-2-nitropyridin-3-ol
Numero CAS:936247-35-7
MF:C5H3ClN2O3
MW:174.541919946671
MDL:MFCD18259798
CID:1122181
PubChem ID:18765698
Update Time:2025-06-11

5-Chloro-2-nitropyridin-3-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-chloro-2-nitro-3-Pyridinol
    • 5-chloro-2-nitropyridin-3-ol
    • 5-chloro-2-nitro-pyridine-3-ol
    • 5-Chloro-2-nitro-3-pyridinol (ACI)
    • SY117406
    • MFCD18259798
    • SCHEMBL2340132
    • XRSYKYYBXLVPAJ-UHFFFAOYSA-N
    • AS-50221
    • DA-00614
    • CS-0157364
    • 936247-35-7
    • AKOS027393597
    • O11402
    • 5-Chloro-2-nitropyridin-3-ol
    • MDL: MFCD18259798
    • Inchi: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
    • Chiave InChI: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O

Proprietà calcolate

  • Massa esatta: 173.9832197g/mol
  • Massa monoisotopica: 173.9832197g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 78.9Ų

5-Chloro-2-nitropyridin-3-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A029010268-250mg
5-Chloro-3-hydroxy-2-nitropyridine
936247-35-7 95%
250mg
$970.20 2023-08-31
Alichem
A029010268-1g
5-Chloro-3-hydroxy-2-nitropyridine
936247-35-7 95%
1g
$2808.15 2023-08-31
TRC
C596983-50mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
50mg
$ 50.00 2022-06-06
TRC
C596983-100mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
100mg
$ 65.00 2022-06-06
TRC
C596983-500mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
500mg
$ 210.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C899981-1g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
1g
¥1,368.90 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C899981-250mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
250mg
¥684.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-200mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
200mg
585.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-1g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
1g
1404.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-250mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
250mg
1064CNY 2021-05-07

5-Chloro-2-nitropyridin-3-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C; 30 min
Riferimento
Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Riferimento
Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Riferimento
Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  30 min, cooled
Riferimento
Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  cooled; 30 min
Riferimento
Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 5 °C → rt
Riferimento
Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Riferimento
Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Riferimento
Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Riferimento
Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Riferimento
Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Riferimento
Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  30 min, cooled
Riferimento
Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  cooled; 30 min
Riferimento
Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 °C; 3 h, 5 °C → rt
1.2 Reagents: Water ;  cooled
Riferimento
Preparation of pyridine derivatives as glucokinase activators
, World Intellectual Property Organization, , ,

5-Chloro-2-nitropyridin-3-ol Raw materials

5-Chloro-2-nitropyridin-3-ol Preparation Products

5-Chloro-2-nitropyridin-3-ol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
Numero d'ordine:A1193388
Stato delle scorte:in Stock
Quantità:5.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:21
Prezzo ($):397.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
A1193388
Purezza:99%
Quantità:5.0g
Prezzo ($):397.0
Email